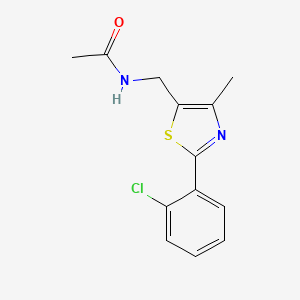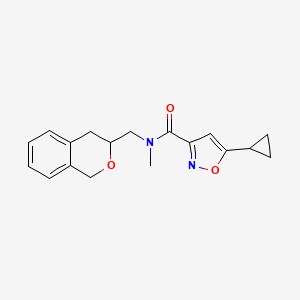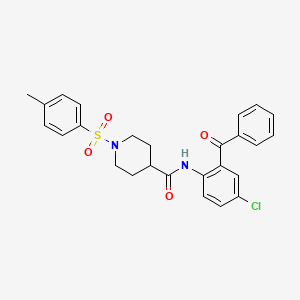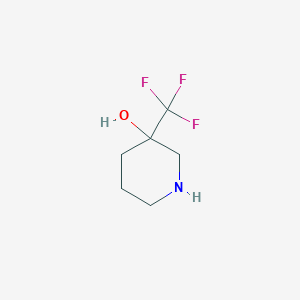![molecular formula C13H10Cl2N2O2S2 B2523521 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 338749-53-4](/img/structure/B2523521.png)
2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] is a useful research compound. Its molecular formula is C13H10Cl2N2O2S2 and its molecular weight is 361.26. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with key cellular processes or signaling pathways. Further investigations are needed to elucidate its mechanism of action and assess its efficacy in vivo .
Antioxidant Activity
The hydrazone derivative of this compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have studied its ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress-related diseases. Understanding its antioxidant mechanisms could lead to potential therapeutic applications .
Anti-inflammatory Effects
Inflammation is implicated in various diseases, including autoimmune disorders and neurodegenerative conditions. Some studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation. Investigating its impact on specific inflammatory markers and pathways is essential for assessing its therapeutic relevance .
Antimicrobial Activity
The compound’s hydrazone form has demonstrated antimicrobial activity against bacteria and fungi. Researchers have tested its efficacy against both Gram-positive and Gram-negative bacteria. Its potential as an alternative antimicrobial agent warrants further exploration, especially in the context of antibiotic resistance .
Metal Chelation Properties
Chelating agents can bind to metal ions, affecting their bioavailability and physiological roles. This compound’s hydrazone moiety may exhibit metal-chelating properties. Investigating its interactions with essential metals (e.g., iron, copper) and their impact on cellular processes could provide valuable insights .
Photophysical Applications
The compound’s unique structure suggests potential photophysical applications. Researchers have explored its fluorescence properties, which could be useful in sensors, imaging, or optoelectronic devices. Understanding its excited-state behavior and photostability is crucial for practical applications .
Drug Delivery Systems
Hydrazones have been investigated as drug carriers due to their stability and ease of modification. This compound’s hydrazone form could serve as a building block for drug delivery systems. Researchers may explore its conjugation with therapeutic agents to enhance drug solubility, targeting, and release profiles .
特性
IUPAC Name |
2,5-dichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-10(15)12(7-8)17-16-11-4-6-21(18,19)13-9(11)3-5-20-13/h1-3,5,7,17H,4,6H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQRZNABIISPIF-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=C(C=CC(=C3)Cl)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=CC(=C3)Cl)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-(Dimethylamino)-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]but-2-enamide](/img/structure/B2523442.png)


![2-Chloro-N-(furan-3-ylmethyl)-N-[4-(oxolan-3-yl)phenyl]acetamide](/img/structure/B2523447.png)


![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2523453.png)

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)
![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)
![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)